molecular formula C19H23NO2 B5659711 2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5659711
M. Wt: 297.4 g/mol
InChI Key: QBJRQMPVAASCST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , involves a short and convenient protocol. This method is notable for its broad range of substituents on aromatic rings and high functional group tolerance. The synthesis begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The final step involves cyclization via intramolecular reductive amination to yield the desired tetrahydroisoquinolines (Bracher, Glas, & Wirawan, 2021).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including the compound in focus, can be complex, often featuring multiple functional groups and stereocenters. The arrangement of these groups within the molecule significantly affects its chemical behavior and interactions. While specific structural details of 2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline are not available in the provided literature, related compounds have been studied using crystallography to understand their conformation and spatial arrangement. For example, the crystal structure of a related dihydroquinazolinone compound revealed that the piperidine ring adopts a half-chair conformation, which might be analogous to the tetrahydroisoquinoline core in terms of spatial configuration (Akkurt et al., 2010).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the rearrangement of methoxy-substituted tetrahydroisoquinolines in formic acid leads to benzazepines, illustrating the compound's reactivity under acidic conditions (McMahon, Thornber, & Ruchirawat, 1982). Additionally, the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium demonstrates both 1,2 and 1,4 additions, highlighting the compound's nucleophilic sites and reactivity towards organolithium reagents (Orito et al., 2000).

properties

IUPAC Name

2-[(3-ethoxy-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-22-19-12-15(8-9-18(19)21-2)13-20-11-10-16-6-4-5-7-17(16)14-20/h4-9,12H,3,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJRQMPVAASCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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